molecular formula C17H19NOS B5311553 N-(1-methyl-3-phenylpropyl)-3-(2-thienyl)acrylamide

N-(1-methyl-3-phenylpropyl)-3-(2-thienyl)acrylamide

Cat. No. B5311553
M. Wt: 285.4 g/mol
InChI Key: UFYPQMSYIGRYNO-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methyl-3-phenylpropyl)-3-(2-thienyl)acrylamide, also known as MPTA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of acrylamides and has a molecular formula of C18H19NO2S.

Mechanism of Action

The mechanism of action of N-(1-methyl-3-phenylpropyl)-3-(2-thienyl)acrylamide is not fully understood, but it is believed to act by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress. It has also been shown to modulate the activity of various enzymes and proteins involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(1-methyl-3-phenylpropyl)-3-(2-thienyl)acrylamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and apoptosis in cells. It also has the ability to increase the production of antioxidant enzymes and enhance mitochondrial function.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1-methyl-3-phenylpropyl)-3-(2-thienyl)acrylamide in lab experiments is its ability to protect cells from oxidative stress and prevent cell death. This makes it a useful tool for studying the mechanisms of neurodegenerative diseases and developing potential therapeutic interventions. However, one of the limitations of using N-(1-methyl-3-phenylpropyl)-3-(2-thienyl)acrylamide is its potential toxicity, which needs to be carefully monitored.

Future Directions

There are several potential future directions for research on N-(1-methyl-3-phenylpropyl)-3-(2-thienyl)acrylamide. One area of interest is its use in the treatment of neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another area of research is its potential use in the treatment of other diseases such as cancer and cardiovascular disease. Additionally, studies are needed to further elucidate its mechanism of action and identify potential targets for therapeutic intervention.
Conclusion:
In conclusion, N-(1-methyl-3-phenylpropyl)-3-(2-thienyl)acrylamide is a promising compound that has gained attention in the field of scientific research due to its potential therapeutic applications. Its ability to protect neurons from oxidative stress and prevent neuronal death makes it a promising candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and determine its efficacy and safety in animal models and clinical trials.

Synthesis Methods

The synthesis of N-(1-methyl-3-phenylpropyl)-3-(2-thienyl)acrylamide involves the reaction of 1-methyl-3-phenylpropylamine with 2-thiophene carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then subjected to acylation using acryloyl chloride to obtain N-(1-methyl-3-phenylpropyl)-3-(2-thienyl)acrylamide.

Scientific Research Applications

N-(1-methyl-3-phenylpropyl)-3-(2-thienyl)acrylamide has been studied for its potential therapeutic applications in various fields of research. One of the most significant areas of research is its use as a neuroprotective agent. Studies have shown that N-(1-methyl-3-phenylpropyl)-3-(2-thienyl)acrylamide has the ability to protect neurons from oxidative stress and prevent neuronal death, which makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

(E)-N-(4-phenylbutan-2-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-14(9-10-15-6-3-2-4-7-15)18-17(19)12-11-16-8-5-13-20-16/h2-8,11-14H,9-10H2,1H3,(H,18,19)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYPQMSYIGRYNO-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCC1=CC=CC=C1)NC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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